ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
CAS No.: 708236-69-5
Cat. No.: VC9793400
Molecular Formula: C22H20BrClO5
Molecular Weight: 479.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 708236-69-5 |
|---|---|
| Molecular Formula | C22H20BrClO5 |
| Molecular Weight | 479.7 g/mol |
| IUPAC Name | ethyl 3-[7-[(2-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate |
| Standard InChI | InChI=1S/C22H20BrClO5/c1-3-27-21(25)9-8-15-13(2)16-10-18(24)20(11-19(16)29-22(15)26)28-12-14-6-4-5-7-17(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3 |
| Standard InChI Key | FMZOVHKVJDNBCH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3Br)Cl)C |
| Canonical SMILES | CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3Br)Cl)C |
Introduction
Synthesis Pathway
The synthesis of ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions:
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Starting Material:
Coumarin derivatives such as 7-hydroxycoumarin are used as the base structure. -
Etherification Reaction:
The bromobenzyl group is introduced via an etherification reaction using 2-bromobenzyl bromide and suitable bases like potassium carbonate in solvents such as acetone or DMF. -
Chlorination and Alkylation:
Chlorine is introduced at position 6 through electrophilic substitution, while alkylation at position 4 is achieved using alkyl halides. -
Esterification:
The ethyl propanoate chain is attached through esterification or coupling reactions using ethyl bromoacetate under basic conditions.
Applications and Biological Significance
Coumarin derivatives like this compound are extensively studied for their biological activities:
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Antimicrobial Activity:
The bromobenzyl group enhances lipophilicity, aiding in membrane penetration, which is crucial for antimicrobial effects. -
Antiproliferative Potential:
Similar compounds have shown activity against cancer cell lines by inhibiting key enzymes or disrupting cellular pathways . -
Antioxidant Properties:
The chromenone structure contributes to free radical scavenging abilities. -
Drug Design:
This compound serves as a precursor or intermediate in synthesizing more complex molecules with targeted therapeutic actions.
Research Findings
Studies on related coumarin derivatives provide insights into the potential of this compound:
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Structure-Activity Relationship (SAR):
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Toxicity Studies:
Preliminary data suggest moderate toxicity levels with therapeutic windows that can be optimized for specific applications.
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